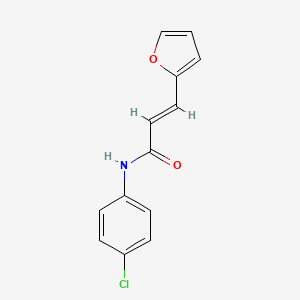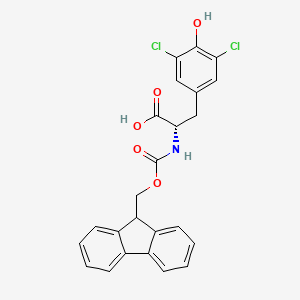
Fmoc-Tyr(3,5-Cl2)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Tyr(3,5-Cl2)-OH: is a derivative of tyrosine, an amino acid, where the phenolic hydroxyl group is substituted with two chlorine atoms at the 3 and 5 positions. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(3,5-Cl2)-OH typically involves the following steps:
Chlorination of Tyrosine: Tyrosine is chlorinated at the 3 and 5 positions using reagents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Fmoc Protection: The chlorinated tyrosine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like triethylamine (TEA) to protect the amino group.
Industrial Production Methods
Industrial production methods for This compound would involve scaling up the above synthetic routes with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Tyr(3,5-Cl2)-OH: can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The major product is the deprotected amino acid derivative.
Aplicaciones Científicas De Investigación
Fmoc-Tyr(3,5-Cl2)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Bioconjugation: Utilized in the modification of biomolecules for various applications in biochemistry and molecular biology.
Medicinal Chemistry: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of Fmoc-Tyr(3,5-Cl2)-OH would depend on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and can be removed to allow further reactions.
Comparación Con Compuestos Similares
Fmoc-Tyr(3,5-Cl2)-OH: can be compared with other Fmoc-protected amino acids and chlorinated tyrosine derivatives:
Fmoc-Tyr-OH: Lacks the chlorine substitutions, making it less reactive in certain substitution reactions.
Fmoc-Tyr(3-Cl)-OH: Has only one chlorine substitution, which may affect its reactivity and steric properties.
Conclusion
This compound: is a valuable compound in peptide synthesis and other scientific research applications. Its unique structure, with chlorine substitutions and Fmoc protection, makes it a versatile building block in various chemical and biological studies.
Propiedades
IUPAC Name |
(2S)-3-(3,5-dichloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKLAKPPKIOFFC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)Cl)O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![2-chloro-N-[(4-methoxy-1-naphthyl)methyl]acetamide](/img/structure/B2793255.png)
![N-[cyano(cyclohexyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2793257.png)
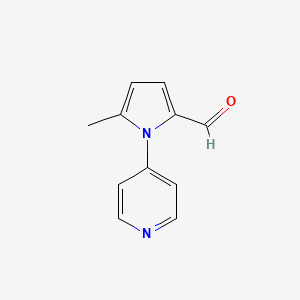
![3-(2-methoxyethyl)-5-methyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2793260.png)
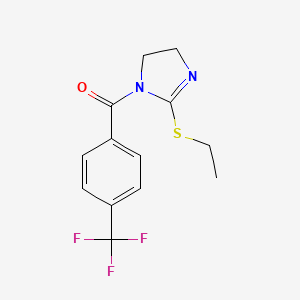
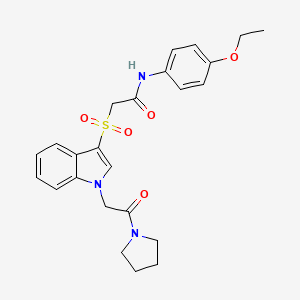
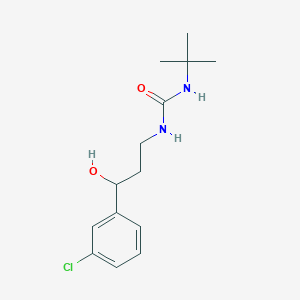
![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2793267.png)
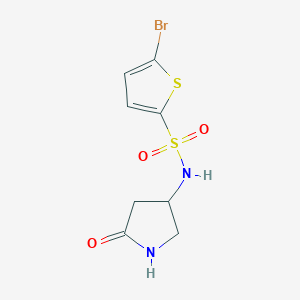
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine](/img/structure/B2793272.png)
![4-(cyclohex-3-en-1-yl)-2-(ethylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2793273.png)
